molecular formula C24H20ClN3O4 B2931303 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 899969-09-6

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No. B2931303
CAS RN: 899969-09-6
M. Wt: 449.89
InChI Key: NDBSGWDGOAGMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide, also known as CM-272, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Synthetic Methodologies

A novel method for synthesizing quinazolinones involves a palladium-catalyzed domino reaction, highlighting the importance of this compound in facilitating complex chemical transformations. This approach offers a streamlined route to constructing biologically relevant quinazoline derivatives, potentially opening new avenues for drug discovery and development (Hidemasa Hikawa et al., 2012).

Antimicrobial Activity

Research into quinazolinone derivatives has shown significant antimicrobial potential, with some compounds demonstrating activity against various human pathogenic microorganisms. This suggests that modifications to the quinazolinone structure, such as those seen in "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide," could lead to new antimicrobial agents with broad-spectrum efficacy (G. Saravanan et al., 2015).

Antitumor Activity

The compound's structural framework serves as a basis for synthesizing novel derivatives with antitumor properties. By manipulating the quinazoline core, researchers have developed compounds that exhibit potent antitumor activity across various cancer cell lines, underscoring the therapeutic potential of quinazolinone-based structures in oncology (A. Alanazi et al., 2014).

Blood-Brain Barrier Penetration

One study highlighted the development of a quinazoline derivative that induces apoptosis with excellent blood-brain barrier penetration. This property is crucial for the treatment of central nervous system disorders and cancer, indicating that structural modifications to the quinazolinone scaffold can significantly influence drug distribution and efficacy (N. Sirisoma et al., 2009).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSGWDGOAGMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide

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